molecular formula C19H18ClN3O2 B7695394 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B7695394
M. Wt: 355.8 g/mol
InChI Key: MBRIECLSPOQFBS-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) and a base like triethylamine (TEA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of fungi or bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chlorophenyl and dimethylphenyl groups enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-3-4-13(2)16(11-12)21-17(24)9-10-18-22-19(23-25-18)14-5-7-15(20)8-6-14/h3-8,11H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRIECLSPOQFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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